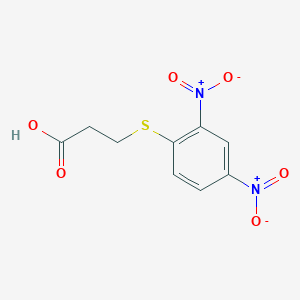
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid, also known as DNPS-Pro, is a chemical compound used in scientific research. It is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and cellular metabolism. DNPS-Pro is synthesized using a specific method and has various applications in scientific research. In
科学的研究の応用
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid has various applications in scientific research. It is commonly used as a reagent to detect free sulfhydryl groups in proteins and peptides. 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid reacts with sulfhydryl groups to form a yellow-colored product, which can be quantified using spectrophotometry. This method is widely used to determine the number and location of free sulfhydryl groups in proteins and peptides.
作用機序
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid reacts with sulfhydryl groups in proteins and peptides to form a stable adduct. The reaction is specific to sulfhydryl groups and does not react with other functional groups. The reaction mechanism involves the nucleophilic attack of the sulfhydryl group on the dinitrophenyl group of 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid, resulting in the formation of a thioether linkage.
Biochemical and Physiological Effects:
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid does not have any direct biochemical or physiological effects. It is a reagent used to detect free sulfhydryl groups in proteins and peptides. The detection of sulfhydryl groups is important in understanding the structure and function of proteins and peptides.
実験室実験の利点と制限
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid has several advantages as a reagent for detecting sulfhydryl groups. It is easy to use, has high sensitivity, and can be quantified using spectrophotometry. However, 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid has some limitations, including its specificity for sulfhydryl groups and the potential for interference from other compounds in the sample.
将来の方向性
There are several future directions for the use of 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid in scientific research. One area of interest is the development of new methods for detecting sulfhydryl groups in proteins and peptides. Another area of interest is the use of 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid in the study of protein-protein interactions and protein folding. Additionally, 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid could be used in the development of new drugs that target sulfhydryl groups in proteins. Overall, 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid is a valuable reagent in scientific research and has many potential applications in the future.
合成法
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid is synthesized using a specific method that involves the reaction of 2,4-dinitrophenylhydrazine with S-tert-butyl 3-mercaptopropionate. The resulting product is then treated with trifluoroacetic acid to yield 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid. The synthesis method has been optimized to ensure high yield and purity of the compound.
特性
製品名 |
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid |
|---|---|
分子式 |
C9H8N2O6S |
分子量 |
272.24 g/mol |
IUPAC名 |
3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H8N2O6S/c12-9(13)3-4-18-8-2-1-6(10(14)15)5-7(8)11(16)17/h1-2,5H,3-4H2,(H,12,13) |
InChIキー |
WRABUSWKVRCOCO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCCC(=O)O |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)
![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)

![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)


![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)



![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)
